molecular formula C27H24FN3O3 B11073863 1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11073863
M. Wt: 457.5 g/mol
InChI Key: MUECTCRKVHOMSP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperazine ring, and a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves multiple steps, including the formation of the piperazine ring and the attachment of the fluorophenyl and phenylcarbonyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)piperazine: A simpler compound with a similar fluorophenyl group but lacking the pyrrolidine-2,5-dione core.

    1-(4-Fluorophenyl)-1-oxo-2-propanyl 4-fluoro-3-(1-piperidinylsulfonyl)benzoate: A more complex compound with additional functional groups and a different core structure.

Properties

Molecular Formula

C27H24FN3O3

Molecular Weight

457.5 g/mol

IUPAC Name

3-[4-(4-benzoylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H24FN3O3/c28-21-8-12-23(13-9-21)31-25(32)18-24(27(31)34)30-16-14-29(15-17-30)22-10-6-20(7-11-22)26(33)19-4-2-1-3-5-19/h1-13,24H,14-18H2

InChI Key

MUECTCRKVHOMSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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